molecular formula C7H5BrN4O B2627485 2-Bromo-4-(tetrazol-1-yl)phenol CAS No. 2490432-78-3

2-Bromo-4-(tetrazol-1-yl)phenol

Cat. No. B2627485
CAS RN: 2490432-78-3
M. Wt: 241.048
InChI Key: QNJIJKCWFFFMGY-UHFFFAOYSA-N
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Description

“2-Bromo-4-(tetrazol-1-yl)phenol” is a chemical compound with the CAS Number: 874815-05-1 . It has a molecular weight of 241.05 . The IUPAC name for this compound is 4-bromo-2-(2H-tetraazol-5-yl)phenol .


Molecular Structure Analysis

The InChI code for “2-Bromo-4-(tetrazol-1-yl)phenol” is 1S/C7H5BrN4O/c8-4-1-2-6(13)5(3-4)7-9-11-12-10-7/h1-3,13H,(H,9,10,11,12) . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving “2-Bromo-4-(tetrazol-1-yl)phenol” are not detailed in the retrieved papers, tetrazoles in general are known to be involved in various chemical reactions . They can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .


Physical And Chemical Properties Analysis

“2-Bromo-4-(tetrazol-1-yl)phenol” is a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

properties

IUPAC Name

2-bromo-4-(tetrazol-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4O/c8-6-3-5(1-2-7(6)13)12-4-9-10-11-12/h1-4,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJIJKCWFFFMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=N2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(tetrazol-1-yl)phenol

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